molecular formula C13H18FO3P B2386888 diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate CAS No. 210486-73-0

diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate

Cat. No.: B2386888
CAS No.: 210486-73-0
M. Wt: 272.256
InChI Key: KYHOWXJSXNDFRR-JLHYYAGUSA-N
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Description

Diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a phosphonate group, which is known for its stability and versatility in chemical reactions. The presence of a fluorine atom and a p-tolyl group further enhances its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable vinyl halide under controlled conditions. One common method is the palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with a vinyl halide in the presence of a palladium catalyst and a base. This reaction can be carried out under microwave irradiation to achieve high yields in a short time .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases such as triethylamine, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound include substituted phosphonates, phosphonic acids, and various cross-coupled products depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate include:

Uniqueness

The presence of the fluorine atom in this compound distinguishes it from its halogenated counterparts. Fluorine’s unique properties, such as its high electronegativity and small size, can significantly influence the compound’s reactivity and biological activity. This makes this compound a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FO3P/c1-4-16-18(15,17-5-2)13(14)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHOWXJSXNDFRR-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=CC1=CC=C(C=C1)C)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C(=C/C1=CC=C(C=C1)C)/F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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